molecular formula C18H21ClN4O B2879501 2-(4-chlorophenyl)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide CAS No. 1797330-90-5

2-(4-chlorophenyl)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide

Cat. No. B2879501
CAS RN: 1797330-90-5
M. Wt: 344.84
InChI Key: HICKIZGKEVYXBW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 2003 and has since been a subject of numerous research studies due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Targeted Protein Degradation

This compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins within the cell. By serving as a linker molecule, it facilitates the connection between the protein of interest and the E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation by the proteasome .

Pharmacological Research

In pharmacology, this compound may be used to modulate the activity of enzymes or receptors in biochemical assays. Its structure suggests potential interactions with kinases, which could be explored for therapeutic applications, particularly in the context of cancer research where kinase activity is often dysregulated .

Chemical Biology

As a tool in chemical biology, this compound can be used to study the interaction between small molecules and biological macromolecules. It can help in mapping out binding sites and understanding the structural requirements for molecular recognition .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure provides a scaffold that can be further derivatized to enhance its pharmacokinetic properties or to reduce off-target effects. This can lead to the development of new drug candidates with improved efficacy and safety profiles .

Bioconjugation

This compound can act as a building block for bioconjugation strategies. It can be used to attach therapeutic agents or diagnostic probes to antibodies or other targeting molecules, thereby creating antibody-drug conjugates (ADCs) or similar constructs for targeted therapy .

Molecular Modeling

In silico studies can leverage the structure of this compound to perform molecular docking and simulation experiments. These studies can predict how the compound interacts with various biological targets, which is valuable for rational drug design .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-17(24)21-13-16-8-9-20-18(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICKIZGKEVYXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide

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